

# Technical Guide: 7-Bromo-5-methyl-1H-indazole in Drug Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **7-Bromo-5-methyl-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its established role as a key building block in the development of targeted therapeutics, particularly protein kinase inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and illustrating its utility in the context of relevant signaling pathways.

## Chemical Identity and Physicochemical Properties

**7-Bromo-5-methyl-1H-indazole** is a substituted indazole with the molecular formula C<sub>8</sub>H<sub>7</sub>BrN<sub>2</sub>. Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.

Table 1: Chemical Identifiers and Properties of **7-Bromo-5-methyl-1H-indazole**

Property	Value	Source
CAS Number	885272-97-9	Fluorochem
Molecular Formula	C8H7BrN2	ChemicalBook[1]
Molecular Weight	211.06 g/mol	ChemicalBook[1]
IUPAC Name	7-bromo-5-methyl-1H-indazole	Fluorochem
Canonical SMILES	CC1=CC(Br)=C2NN=CC2=C1	Fluorochem
InChI Key	NCFBKDULJLGGSG- UHFFFAOYSA-N	Fluorochem
MDL Number	MFCD05664004	ChemicalBook[1]
Purity	≥ 97%	Fluorochem
LogP	2.578	Fluorochem
Hydrogen Bond Acceptors	1	Fluorochem
Hydrogen Bond Donors	1	Fluorochem

Table 2: Physicochemical Data of **7-Bromo-5-methyl-1H-indazole**

Property	Value	Notes
Physical State	Solid	Assumed based on related compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

## Synthesis and Experimental Protocols

While a specific, published synthesis for **7-Bromo-5-methyl-1H-indazole** is not readily available, a plausible and detailed experimental protocol can be extrapolated from established methods for the synthesis of similar substituted indazoles. The following protocol describes a potential synthetic route starting from a commercially available substituted aniline.

## Representative Synthesis of **7-Bromo-5-methyl-1H-indazole**

This synthesis involves a two-step process: bromination of a substituted aniline followed by a diazotization and cyclization reaction.

### Step 1: Bromination of 4-Methyl-2-nitroaniline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
- **Bromination:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-cold water. The solid precipitate, 2-bromo-4-methyl-6-nitroaniline, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum.

### Step 2: Reductive Cyclization to form **7-Bromo-5-methyl-1H-indazole**

- **Reduction of the Nitro Group:** Suspend the 2-bromo-4-methyl-6-nitroaniline (1 equivalent) in ethanol. Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents), portion-wise.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

- **Diazotization and Cyclization:** Cool the reaction mixture to 0-5 °C. Add concentrated hydrochloric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C.
- **Neutralization and Extraction:** After stirring for 1-2 hours at low temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **7-Bromo-5-methyl-1H-indazole**.

## Characterization

The final product should be characterized by standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the structure and purity.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the molecular formula.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups.

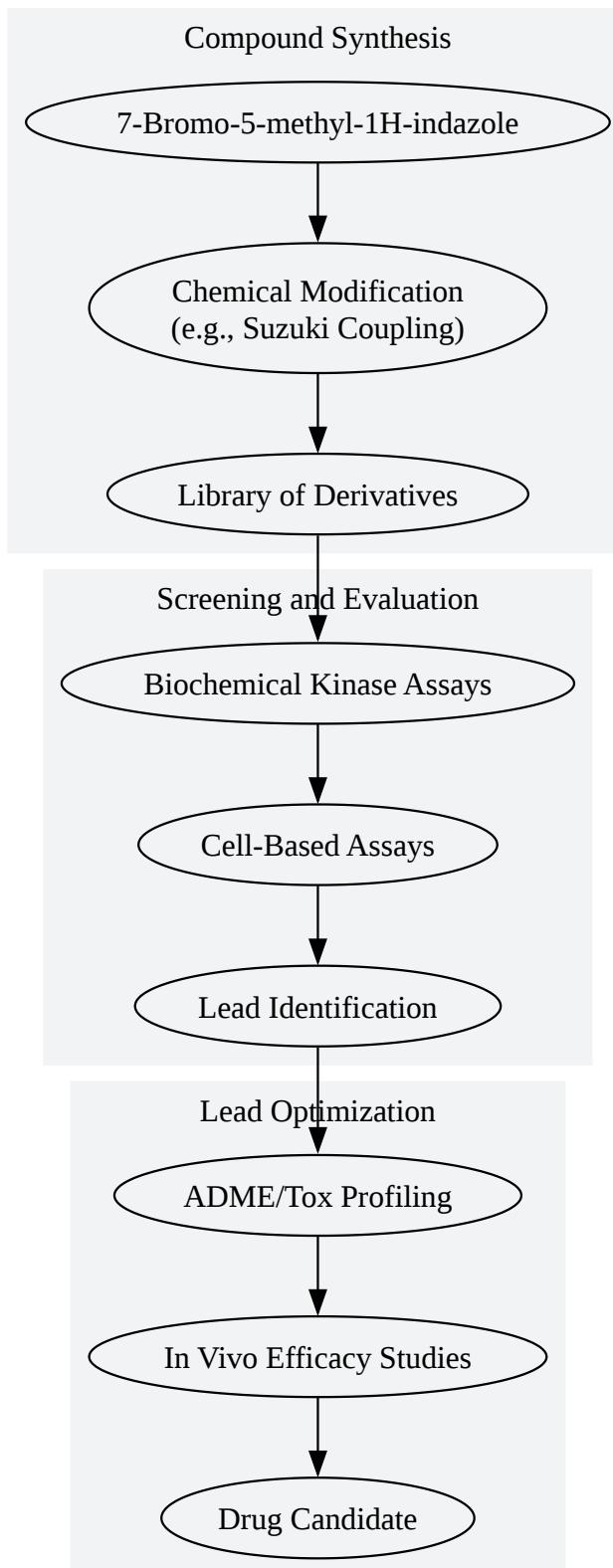
## Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Substituted indazoles, such as **7-Bromo-5-methyl-1H-indazole**, are particularly valuable as intermediates in the synthesis of potent and selective kinase inhibitors.

## Role as a Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a bioisostere of the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. The bromine atom at the 7-position and the methyl group at the 5-position of **7-Bromo-5-**

**methyl-1H-indazole** provide key handles for synthetic modification to enhance binding affinity and selectivity for specific kinases.

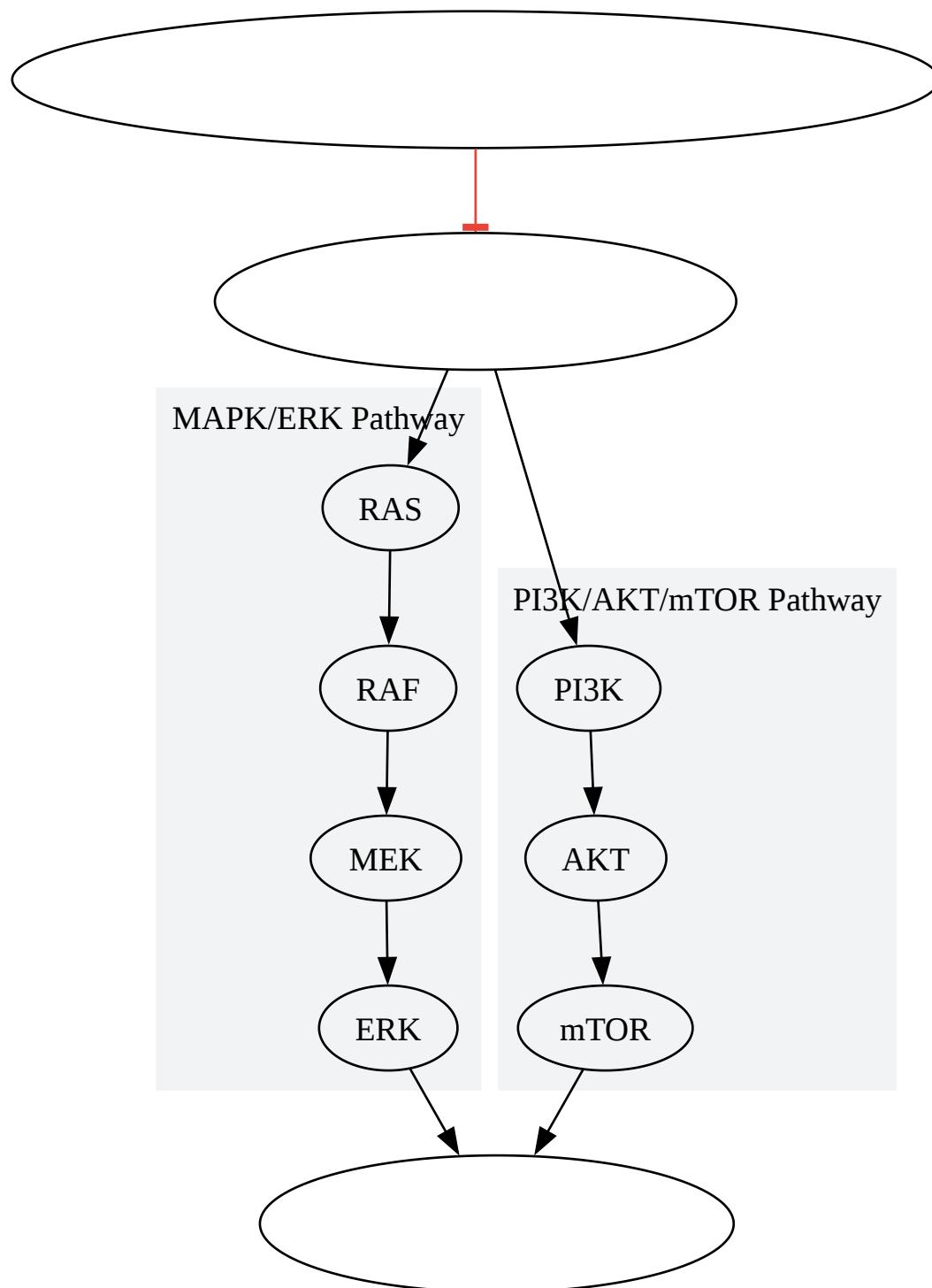


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## Targeted Signaling Pathways

Derivatives of brominated indazoles have been implicated in the inhibition of several key signaling pathways involved in cancer progression.

- **VEGFR Signaling:** Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis. Indazole-based inhibitors can block VEGFR signaling, thereby inhibiting tumor growth and metastasis.
- **MAPK/ERK Pathway:** This pathway is crucial for cell proliferation and survival. Kinase inhibitors derived from indazole scaffolds can target kinases within this pathway, such as RAF and MEK.
- **PI3K/AKT/mTOR Pathway:** This is another critical pathway for cell growth and survival. Indazole derivatives can be designed to inhibit key kinases like PI3K and mTOR.

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## Safety and Handling

Table 3: Hazard Information for **7-Bromo-5-methyl-1H-indazole**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## Conclusion

**7-Bromo-5-methyl-1H-indazole** is a valuable and versatile building block in the field of medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This technical guide provides essential information for researchers to facilitate the use of this compound in their drug discovery and development programs. Further investigation into its specific biological activities and the development of optimized synthetic routes will continue to enhance its utility in the creation of next-generation targeted therapies.

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## References

- 1. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
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